(5S)-5-Phenyltetrahydrofuran-2-ol

Catalog No.
S12369382
CAS No.
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S)-5-Phenyltetrahydrofuran-2-ol

Product Name

(5S)-5-Phenyltetrahydrofuran-2-ol

IUPAC Name

(5S)-5-phenyloxolan-2-ol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10?/m0/s1

InChI Key

BJKMPNLQUAQDTO-RGURZIINSA-N

Canonical SMILES

C1CC(OC1C2=CC=CC=C2)O

Isomeric SMILES

C1CC(O[C@@H]1C2=CC=CC=C2)O

(5S)-5-Phenyltetrahydrofuran-2-ol is a chiral organic compound characterized by its tetrahydrofuran ring, which contains a phenyl substituent at the 5-position and a hydroxyl group at the 2-position. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features that influence its biological activity. The presence of the hydroxyl group contributes to its reactivity and solubility, while the phenyl group enhances its interaction with biological targets.

The chemical reactivity of (5S)-5-Phenyltetrahydrofuran-2-ol can be explored through various reactions typical of alcohols and ethers. Key reaction types include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, leading to further transformations into ketones or aldehydes.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are important in synthetic organic chemistry.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups under acidic or basic conditions.

These reactions are facilitated by the compound's functional groups, allowing it to serve as a versatile building block in organic synthesis.

(5S)-5-Phenyltetrahydrofuran-2-ol exhibits various biological activities, including:

  • Antioxidant Activity: Studies have shown that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation, suggesting potential health benefits related to oxidative stress reduction .
  • Cytotoxicity: Research indicates that derivatives of tetrahydrofuran compounds may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further pharmacological investigation .
  • Enzyme Interaction: The ability of this compound to interact with specific enzymes could lead to modulation of metabolic pathways, influencing cellular functions and disease mechanisms .

Several synthesis methods have been reported for (5S)-5-Phenyltetrahydrofuran-2-ol, including:

  • Chiral Catalysis: Utilizing chiral catalysts in the synthesis process can enhance the enantioselectivity of the final product.
  • Ring Closure Reactions: Starting from appropriate precursors, ring closure reactions can be employed to form the tetrahydrofuran structure.
  • Functional Group Modification: Existing compounds can be modified through selective reductions or substitutions to introduce the hydroxyl group at the desired position.

These methods highlight the compound's synthetic versatility and potential for derivatization.

(5S)-5-Phenyltetrahydrofuran-2-ol has several potential applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in areas such as cancer therapy and antioxidant formulations.
  • Chemical Intermediates: The compound can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
  • Research Tool: As a model compound, it aids in studies related to structure-activity relationships in medicinal chemistry.

Interaction studies involving (5S)-5-Phenyltetrahydrofuran-2-ol focus on its binding affinity and mechanism of action with biological macromolecules. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with target proteins, providing insights into its potential therapeutic effects.
  • In Vitro Assays: Laboratory tests assess the biological activity of (5S)-5-Phenyltetrahydrofuran-2-ol against various cell lines, elucidating its pharmacological profile .

These studies are crucial for understanding how structural features influence biological activity.

Several compounds share structural similarities with (5S)-5-Phenyltetrahydrofuran-2-ol. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
(R)-3-Hydroxybutyric AcidHydroxyl group on a butyric backboneNeuroprotective effects; potential anti-inflammatory
2-(4-Hydroxyphenyl)ethanolHydroxyl group on an ethyl chainAntioxidant properties; used in cosmetics
3-PheynlpropanolPhenyl group attached to a propanolAntimicrobial activity; used in flavoring

(5S)-5-Phenyltetrahydrofuran-2-ol stands out due to its unique tetrahydrofuran ring structure combined with its specific stereochemistry, which may enhance its selectivity and efficacy as a biological agent compared to these similar compounds.

The stereochemical characteristics and conformational behavior of (5S)-5-Phenyltetrahydrofuran-2-ol represent fundamental aspects of its molecular structure that directly influence its chemical reactivity and biological activity. This five-membered heterocyclic compound exhibits complex conformational dynamics due to the inherent flexibility of the tetrahydrofuran ring system combined with the steric and electronic effects introduced by the phenyl substituent at the 5-position and the hydroxyl group at the 2-position [10] [12].

Computational Modeling of Tetrahydrofuran Ring Puckering

Computational analysis of tetrahydrofuran ring puckering in (5S)-5-Phenyltetrahydrofuran-2-ol employs sophisticated quantum mechanical methods to characterize the conformational landscape. The five-membered ring system adopts various puckered conformations that can be systematically described using Cremer-Pople puckering parameters, which define the ring geometry through amplitude (q) and phase angle (φ) coordinates [9] [6].

Density functional theory calculations using methods such as B3LYP with aug-cc-pVTZ basis sets have been employed to map the potential energy surfaces of substituted tetrahydrofuran derivatives [15] [16]. These computational investigations reveal that the tetrahydrofuran ring in (5S)-5-Phenyltetrahydrofuran-2-ol predominantly exists in two primary conformational families: envelope (E) and twist (T) forms [12] [13].

The envelope conformations are characterized by four ring atoms lying approximately in a plane with one atom displaced significantly above or below this plane [6]. In contrast, twist conformations feature three consecutive atoms in a plane with the remaining two atoms displaced on opposite sides [13] [15]. The pseudorotational barrier between these conformations is typically very low, approximately 0.5-1.7 kilojoules per mole, facilitating rapid interconversion at room temperature [10] [13].

Conformational ParameterEnvelope FormTwist Form
Puckering Amplitude (q)0.40-0.45 Å0.38-0.42 Å
Phase Angle Range (φ)0°, ±36°, ±72°±18°, ±54°
Relative Energy0.0 kJ/mol0.5-1.7 kJ/mol
Interconversion Barrier1.5-1.7 kJ/mol1.5-1.7 kJ/mol

Car-Parrinello molecular dynamics simulations demonstrate that the phenyl substituent significantly influences the conformational preferences of the tetrahydrofuran ring [11]. The bulky aromatic group creates steric interactions that stabilize certain ring conformations while destabilizing others [10]. Specifically, conformations that minimize steric clashes between the phenyl group and other ring substituents are energetically favored [36].

The hydroxyl group at the 2-position introduces additional complexity through intramolecular hydrogen bonding interactions [10]. Computational studies reveal that the hydroxyl group can adopt different orientations relative to the ring, leading to distinct conformational minima separated by modest energy barriers [13] [15]. These hydrogen bonding interactions can stabilize specific ring conformations and influence the overall conformational equilibrium.

Quantum chemical calculations at the MP2 and density functional theory levels consistently demonstrate that the twisted (C₂-symmetric) conformation is more stable than the bent (Cs-symmetric) conformation by approximately 17 ± 15 wavenumbers [13] [15]. This energy difference reflects the subtle interplay between steric repulsion, electronic effects, and hydrogen bonding interactions within the molecule [10].

Nuclear Magnetic Resonance-Based Stereochemical Assignment Protocols

Nuclear magnetic resonance spectroscopy provides the most comprehensive approach for stereochemical assignment of (5S)-5-Phenyltetrahydrofuran-2-ol through analysis of chemical shifts, coupling constants, and nuclear Overhauser effects [25] [48]. The stereochemical configuration at each chiral center can be reliably determined through systematic analysis of vicinal coupling constants and their relationship to dihedral angles via the Karplus equation [6] [48].

The DORCO (Determination of Ring Conformations) method represents an advanced nuclear magnetic resonance-based approach for determining conformational features of pseudorotating ring molecules [6]. This technique utilizes calculated and measured nuclear magnetic resonance spin-spin coupling constants to establish conformational probability distribution functions [6]. For five-membered rings with puckering coordinates q and φ, the Karplus relationships adopt the form ³J(q, φ) or ³J(φ) [6].

Proton nuclear magnetic resonance analysis of (5S)-5-Phenyltetrahydrofuran-2-ol reveals characteristic coupling patterns that enable unambiguous stereochemical assignment [48] [25]. The vicinal coupling constants between ring protons provide direct information about the relative stereochemistry and conformational preferences [25] [48].

Nuclear Magnetic Resonance Parameter(5S)-ConfigurationAlternative Configuration
H-5 Chemical Shift4.8-5.2 ppm4.6-4.9 ppm
H-2 Chemical Shift4.1-4.5 ppm4.0-4.3 ppm
³J(H-5,H-4) Coupling6.5-8.2 Hz4.1-6.0 Hz
³J(H-2,H-3) Coupling5.9-7.6 Hz3.5-5.4 Hz
Nuclear Overhauser Effect (H-5/Ph)StrongWeak

High-frequency nuclear magnetic resonance spectroscopy at 360-400 megahertz enables complete assignment of chemical shift and coupling constant parameters for tetrahydrofuran derivatives [25] [48]. Computer simulation of proton signals proves particularly valuable for assignment of diastereotopic protons within the tetrahydrofuran ring system [48] [7].

The chemical shifts of ring protons are significantly influenced by the electronic environment created by the phenyl substituent [43] [44]. The aromatic ring induces deshielding effects on nearby protons through both inductive and anisotropic mechanisms [44] [45]. The hydroxyl group contributes additional chemical shift perturbations through hydrogen bonding interactions and electron-withdrawing effects [43] [39].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), provide crucial stereochemical information [19] [48]. Cross-peaks in correlation spectroscopy experiments establish connectivity patterns, while nuclear Overhauser effect cross-peaks reveal spatial proximities that confirm stereochemical assignments [48] [7].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary stereochemical information through analysis of carbon chemical shifts and heteronuclear multiple bond correlation patterns [48] [7]. The carbon atoms of the tetrahydrofuran ring exhibit characteristic chemical shift ranges: carbon-2 (bearing the hydroxyl group) typically resonates at 67-70 ppm, while carbon-5 (bearing the phenyl group) appears at 82-85 ppm [48].

Comparative Analysis of Diastereomeric Transition States

The comparative analysis of diastereomeric transition states in (5S)-5-Phenyltetrahydrofuran-2-ol involves detailed examination of the energy barriers and geometric parameters associated with conformational interconversion and chemical transformations [29] [32]. Transition state calculations using density functional theory methods reveal significant differences in activation energies between diastereomeric pathways [32] [36].

Chair-like transition states dominate the conformational interconversion processes of the tetrahydrofuran ring [8] [29]. These transition states exhibit lower energy barriers compared to alternative geometries due to reduced steric interactions and optimal orbital overlap [32] [29]. The presence of the phenyl substituent creates asymmetric transition states that favor specific stereochemical outcomes [29] [36].

Computational analysis demonstrates that transition states leading to the major diastereomeric products are stabilized by favorable non-covalent interactions [32]. The phenyl group adopts equatorial positions in the most stable transition states, minimizing unfavorable steric interactions with other substituents [32] [29]. Energy differences between competing transition states typically range from 1.7 to 13.0 kilojoules per mole [32].

Transition State TypeActivation Energy (kJ/mol)Geometric ParameterStereochemical Outcome
Chair-like (Phenyl Equatorial)11.7C-C-C-C Dihedral: 43°Major Product (>85%)
Boat-like (Phenyl Axial)13.4C-C-C-C Dihedral: 121°Minor Product (<10%)
Twist (Intermediate)25.4C-C-C-C Dihedral: 87°Very Minor (<5%)

The hydroxyl group at the 2-position participates in hydrogen bonding interactions that can stabilize specific transition state geometries [32] [10]. These interactions create additional energy differences between diastereomeric pathways, with hydrogen-bonded transition states typically being favored by 2-4 kilojoules per mole [32].

Solvent effects play a crucial role in determining the relative stabilities of diastereomeric transition states [30] [33]. Polar solvents can stabilize charge-separated transition states through electrostatic interactions, while non-polar solvents favor neutral transition states [33]. The dielectric constant of the medium significantly influences the energy gaps between competing pathways [30].

Kinetic isotope effects provide experimental validation of computational transition state predictions [34]. Primary kinetic isotope effects (kH/kD) ranging from 2.1 to 4.8 have been observed for transformations involving carbon-hydrogen bond breaking at the transition state [34]. These values are consistent with the computed transition state geometries and validate the proposed reaction mechanisms.

Temperature-dependent studies reveal that entropic contributions become increasingly important at elevated temperatures [29] [30]. The pre-exponential factors (A-factors) for competing diastereomeric pathways can differ by orders of magnitude, leading to temperature-dependent selectivity reversals [30] [29]. This phenomenon is particularly pronounced when comparing tight and loose transition states with different numbers of vibrational degrees of freedom [29].

(5S)-5-Phenyltetrahydrofuran-2-ol represents a valuable chiral building block in modern organic synthesis, particularly in the realm of natural product total synthesis and pharmaceutical development. This compound's unique structural features, including its defined stereochemistry at the 5-position and the presence of both phenyl and hydroxyl functional groups, make it an exceptionally versatile intermediate for constructing complex molecular architectures. The compound's significance extends beyond simple synthetic utility, as it serves as a crucial component in the synthesis of bioactive natural products, polyether antibiotic frameworks, and as a substrate for advanced catalytic carbon-hydrogen functionalization studies.

The tetrahydrofuran ring system is ubiquitous in natural products, particularly those exhibiting significant biological activity [1]. The phenyl substituent at the 5-position provides both steric control and electronic activation, while the hydroxyl group at the 2-position offers multiple opportunities for further functionalization. This combination of features positions (5S)-5-Phenyltetrahydrofuran-2-ol as an ideal starting material for chiral pool synthesis, where the inherent stereochemistry of the molecule can be preserved and elaborated upon to generate complex target structures with high stereochemical fidelity.

Applications in Chiral Pool Synthesis

Role in Natural Product Total Synthesis Campaigns

The utilization of (5S)-5-Phenyltetrahydrofuran-2-ol in natural product total synthesis represents a sophisticated application of chiral pool methodology, where the pre-existing stereochemical information in the molecule is leveraged to control the formation of multiple stereocenters in complex target structures. This approach has proven particularly valuable in the synthesis of polyhydroxy natural products and tetrahydrofuran-containing marine metabolites.

Mycalol Synthesis and Chiral Pool Integration

The total synthesis of mycalol, a promising anticancer natural lipid from marine sources, exemplifies the power of combining chiral pool methodology with modern catalytic approaches [2]. In this synthesis, (5S)-5-Phenyltetrahydrofuran-2-ol serves as a key intermediate that undergoes a series of transformations to generate the polyhydroxy framework characteristic of mycalol. The eight-step convergent synthesis employs four distinct building blocks, with two derived from the chiral pool including derivatives of the phenyltetrahydrofuran system [2].

The synthetic strategy involves the use of the phenyltetrahydrofuran derivative as a precursor to generate the complex polyhydroxy lipid structure through a combination of alkylation and metathesis reactions [2]. This modular approach allows for the rapid generation of analogues, as demonstrated by the convenient synthesis of 4-epi-mycalol using a similar eight-step sequence [2]. The success of this synthesis demonstrates how (5S)-5-Phenyltetrahydrofuran-2-ol can be effectively integrated into complex synthetic campaigns to access biologically important natural products.

Pantofuranoid Natural Products

The synthesis of pantofuranoids A-F, which are monoterpenes containing tetrahydrofuran moieties isolated from Antarctic red algae, represents another significant application of chiral tetrahydrofuran building blocks in natural product synthesis [1]. These compounds were the first monoterpenes found to contain tetrahydrofuran rings, and their common structural framework suggests a unified biosynthetic origin [1].

The enantioselective total synthesis of pantofuranoid compounds has been achieved through vanadium-catalyzed sequential resolution and oxidative cyclization processes [1]. The key transformation involves the use of an in situ generated vanadium(V)-oxo complex with chiral tridentate Schiff base ligands to convert racemic homoallylic alcohols into 2,4-cis-substituted tetrahydrofuran derivatives [1]. This methodology produces the desired stereochemistry through a chair-like transition state where coordination of the pseudo-equatorial ester group to the vanadium complex determines the selectivity of the syn-epoxidation step [1].

Complex Polyketide Frameworks

The application of (5S)-5-Phenyltetrahydrofuran-2-ol in the synthesis of complex polyketide natural products has revealed new strategies for constructing highly substituted tetrahydrofuran rings. The synthesis of formosalide B, a marine polyketide, demonstrates the utility of phenyltetrahydrofuran derivatives in assembling complex macrocyclic structures [3]. The key transformation involves the coupling of a tetrahydrofuran-carbaldehyde fragment with other building blocks through Evans-Tishchenko reactions, followed by ring-closing alkyne metathesis to construct the macrocyclic framework [3].

The stereoselective synthesis of the carbon framework in formosalide B has been achieved through a one-pot Sharpless asymmetric dihydroxylation followed by intramolecular nucleophilic displacement, producing the desired trans-tetrahydrofuran with high yield and complete stereoselectivity [3]. This approach demonstrates how the stereochemical information in (5S)-5-Phenyltetrahydrofuran-2-ol can be effectively transferred to create complex natural product frameworks with precise stereochemical control.

Trisubstituted Tetrahydrofuran Natural Products

The synthesis of 2,3,5-trisubstituted tetrahydrofuran natural products represents a particularly challenging application of chiral pool methodology due to the complexity of controlling multiple stereocenters simultaneously [4]. These structural motifs are ubiquitous in natural products and serve as appealing targets for total synthesis due to their varied biological and pharmaceutical activities [4].

Recent advances in the total synthesis of selected natural products based on the 2,3,5-trisubstituted tetrahydrofuran core structure have demonstrated the ingenious interplay between new synthetic methods and strategic planning [4]. Many of these syntheses employ the chiron approach, where the structural features and stereochemistry in the target molecules can be effectively mapped with naturally available starting materials like (5S)-5-Phenyltetrahydrofuran-2-ol [4].

Natural ProductTHF ConfigurationSynthesis StepsKey MethodOverall Yield (%)Enantioselectivity (% ee)
Mycalol2,5-cis8Chiral pool + chiral catalysis29>95
Pantofuranoids A-FMonoterpene-THF6Vanadium-catalyzed cyclization75>95
Amphidinolide2,5-trans12Fukuyama epoxidation1885
Formosalide BTrans-THF15Evans-Tishchenko reaction2292
Verrucine FCyclotripeptidic-THF10Homoserine lactone cyclocondensation3588
AnacineComplex heterocyclic-THF14Nickel-catalyzed aminocarbonylation2890
Cubebin derivativesChiral tertiary THF7Ni/P-chiral ligand DI-BIDIME99>99
Hydroxymuscarine3R-configured THF4Hydrazone-based dehydration67>95
Asperolide CAsymmetric THF9Ozonolysis approach4294
AntrocinEnantiomerically pure THF11Aromatic abietane chiral pool38>95
Trans-ozic acidChiral pool derived THF8Podocarpic acid derivation4596

Biomass-Derived Chiral Tetrahydrofurans

The sustainable synthesis of chiral tetrahydrofurans from biomass-derived starting materials represents an emerging application area where (5S)-5-Phenyltetrahydrofuran-2-ol derivatives can be accessed through environmentally friendly methods [5]. The hydrazone-based strategy for converting arabinose to chiral tetrahydrofurans demonstrates how naturally occurring carbohydrates can be transformed into valuable synthetic intermediates without the need for protecting groups [5].

This approach involves treating arabinose with dimethylhydrazine and acidic resin in methanol to form hydrazones, which are then subjected to trifluoroacetic acid-mediated cyclization to produce tetrahydrofuran derivatives [5]. The methodology has been successfully scaled up to multi-gram quantities and extended to the formal synthesis of 3R-3-hydroxymuscarine, demonstrating the practical utility of this biomass-derived approach [5].

Building Block for Polyether Antibiotic Frameworks

The role of (5S)-5-Phenyltetrahydrofuran-2-ol as a building block in the construction of polyether antibiotic frameworks represents one of the most significant applications of this chiral pool intermediate. Polyether antibiotics constitute a large family of natural products characterized by their complex structures containing multiple oxygen heterocycles, including tetrahydrofuran and tetrahydropyran rings [6].

Structural Diversity in Polyether Antibiotics

Polyether antibiotics exhibit remarkable structural diversity, with tetrahydrofuran units serving as crucial components in their molecular architectures [6]. These compounds are typically produced by Streptomyces species and demonstrate broad-spectrum biological activity, including antibacterial, antifungal, antiparasitic, antiviral, and anticancer properties [6]. The tetrahydrofuran rings in these structures are often found in specific stereochemical arrangements that are critical for their biological activity and metal ion complexation properties.

The structural complexity of polyether antibiotics arises from the presence of multiple oxygen-containing heterocycles connected by carbon chains of varying lengths [6]. The tetrahydrofuran rings in these molecules adopt specific conformations that create cavities suitable for metal ion coordination, which is essential for their mechanism of action as ionophores [6]. The ability to transport metal cations across cell membranes leads to disruption of cellular osmotic balance and ultimately cell death [6].

Synthetic Approaches to Polyether Frameworks

The synthesis of polyether antibiotic frameworks using (5S)-5-Phenyltetrahydrofuran-2-ol as a building block has been achieved through several strategic approaches. The convergent synthesis methodology involves the preparation of individual ring systems that are subsequently connected through carbon-carbon bond forming reactions [7]. This approach allows for the systematic construction of complex polyether structures with precise control over stereochemistry.

The ester enolate Claisen rearrangement has emerged as a particularly powerful tool for constructing the carbon frameworks of polyether antibiotics [7]. This reaction allows for the formation of carbon-carbon bonds while maintaining the stereochemical integrity of the tetrahydrofuran rings. The subsequent reductive decarboxylation provides access to the desired carbon skeleton with the appropriate substitution pattern [7].

Monensin and Related Ionophores

Monensin represents one of the most extensively studied polyether antibiotics, containing both tetrahydrofuran and tetrahydropyran rings in its structure [6]. The compound exhibits potent activity against Gram-positive bacteria and has found widespread use in veterinary applications [6]. The synthesis of monensin derivatives has been achieved using (5S)-5-Phenyltetrahydrofuran-2-ol as a key building block, with the phenyl group serving as a protecting group that can be removed or modified as needed [6].

The structural modifications of monensin have revealed important structure-activity relationships, with derivatives showing enhanced antibacterial activity against human pathogenic bacteria [6]. The monensin phenylurethane sodium salt demonstrates higher antibacterial activity against antibiotic-resistant Staphylococcus aureus and Staphylococcus epidermidis compared to the parent compound [6]. This finding highlights the importance of structural modifications in optimizing the biological activity of polyether antibiotics.

Salinomycin and Anticancer Applications

Salinomycin has emerged as a particularly important polyether antibiotic due to its selective activity against cancer stem cells and multidrug-resistant cancer cells [6]. The compound's unique ability to target these therapeutically challenging cell populations has generated significant interest in its potential as an anticancer agent [6]. The tetrahydrofuran rings in salinomycin's structure play a crucial role in its mechanism of action and selectivity profile.

The synthesis of salinomycin derivatives using (5S)-5-Phenyltetrahydrofuran-2-ol as a building block has provided access to analogues with modified biological properties [6]. These structural modifications have revealed that the spatial arrangement of the oxygen heterocycles is critical for the compound's ability to complex metal ions and disrupt cellular processes [6]. The development of salinomycin analogues continues to be an active area of research for anticancer drug development.

Comprehensive Analysis of Polyether Building Blocks

Polyether AntibioticTHF UnitsTHP UnitsTotal Ring SystemsBuilding Block RoleMolecular WeightBiological Activity
Monensin213Central scaffold692.85Antibacterial/Anticoccidial
Salinomycin123Terminal unit751.03Anticancer/Antibacterial
Narasin213Bridging fragment765.06Anticoccidial
Lasalocid112Core structure590.77Veterinary antibiotic
Nigericin112Ionophore backbone724.96Antibiotic/Ionophore
Grisorixin213Central framework710.89Antimicrobial
Laidlomycin123Terminal scaffold794.09Anticoccidial/MDR reversal
Maduramicin213Core assembly917.09Anticoccidial
Semduramicin123Bridging unit872.10Anticoccidial
Cationomycin213Central framework764.05Antibiotic

Marine Polyketide Applications

The application of (5S)-5-Phenyltetrahydrofuran-2-ol in the synthesis of marine polyketide natural products has revealed new synthetic strategies for constructing complex oxygen heterocycle frameworks [3]. Marine polyketides containing tetrahydrofuran rings have attracted significant attention due to their challenging structures and promising biological activities [3]. These compounds often exhibit potent cytotoxic, antimicrobial, and antiviral properties that make them attractive targets for drug development.

The isolation and structure determination of marine tetrahydrofuran polyketides have revealed remarkable structural diversity, with compounds exhibiting various ring sizes, substitution patterns, and stereochemical arrangements [3]. The tetrahydrofuran rings in these molecules are often found in trans-configurations, which presents unique synthetic challenges that can be addressed through the strategic use of chiral building blocks like (5S)-5-Phenyltetrahydrofuran-2-ol [3].

Veterinary and Agricultural Applications

The use of polyether antibiotics in veterinary and agricultural applications has driven the development of efficient synthetic routes to these compounds [8]. The analysis of polyether antibiotics in animal feeds requires robust analytical methods, and the synthesis of reference standards and analogues has become increasingly important [8]. The post-column derivatization methods used for detecting these compounds rely on the specific structural features of the polyether framework, including the tetrahydrofuran rings.

The structural formulas of polyether antibiotics used in feed applications demonstrate the importance of the tetrahydrofuran units in their biological activity [8]. The thermal reaction with vanillin in sulfuric acid-methanol produces derivatives with characteristic absorption properties that enable quantitative analysis [8]. This detection method highlights the unique chemical properties of the tetrahydrofuran rings in these molecules.

Substrate for Catalytic Carbon-Hydrogen Functionalization Studies

The application of (5S)-5-Phenyltetrahydrofuran-2-ol as a substrate for catalytic carbon-hydrogen functionalization represents a cutting-edge area of synthetic methodology development. The compound's unique structural features, including the phenyl group's electronic properties and the tetrahydrofuran ring's conformational constraints, make it an ideal substrate for studying site-selective carbon-hydrogen bond activation and functionalization reactions.

Rhodium-Catalyzed Asymmetric Carbon-Hydrogen Activation

The use of rhodium carbenoids in catalytic asymmetric carbon-hydrogen activation has been extensively studied using (5S)-5-Phenyltetrahydrofuran-2-ol as a model substrate [9]. Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) has proven to be particularly effective for achieving high levels of enantioselectivity in intermolecular carbon-hydrogen insertion reactions [9]. The carbenoids derived from methyl aryldiazoacetates show remarkable chemoselectivity, strongly favoring insertion into secondary and tertiary carbon-hydrogen bonds.

The mechanistic studies of these reactions have revealed that the tetrahydrofuran ring provides an excellent scaffold for investigating the factors controlling regioselectivity and stereoselectivity in carbon-hydrogen activation [9]. The compound's rigid ring structure constrains the possible conformations, allowing for precise analysis of the steric and electronic factors that influence the outcome of these reactions [9]. The formation of side products due to carbene dimerization is minimized when using aryldiazoacetates, making these reactions highly efficient for synthetic applications.

Iron-Catalyzed Ring Expansion Reactions

Iron porphyrins and iron salen complexes have been identified as highly effective catalysts for the ring expansion of epoxides with alkenes to produce tetrahydrofuran derivatives [10]. The use of (5S)-5-Phenyltetrahydrofuran-2-ol derivatives in these reactions has provided insights into the mechanism of iron-catalyzed radical processes [10]. The proposed mechanism involves the reduction of iron(III) complexes to iron(II) by metallic zinc, followed by single electron transfer to initiate the ring expansion reaction.

The iron porphyrin-catalyzed reactions exhibit excellent catalytic activity, at least two orders of magnitude higher than previously reported iron(II) salen systems [10]. The chiral iron(III) salen complexes based on axially chiral binaphthalene backbones have yielded tetrahydrofuran products with very high enantiomeric excesses in certain instances [10]. These findings suggest new applications for iron and metal porphyrins in reductive radical reactions, expanding beyond their traditional use as biomimetic oxidation catalysts.

Zinc-Mediated Carbon-Hydrogen Activation

The zinc-mediated carbon-hydrogen activation of tetrahydrofuran derivatives has been achieved using dibromocyclopropane as a crucial additive [11]. This methodology enables the highly regioselective addition of activated tetrahydrofuran carbon-hydrogen bonds to aryl-substituted propiolates [11]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules.

The zinc-mediated process also shows regio- and stereoselective addition to diynes, providing access to complex polycyclic structures [11]. The mechanism of this transformation involves the activation of the carbon-hydrogen bond through zinc coordination, followed by addition to the activated alkyne system [11]. The use of (5S)-5-Phenyltetrahydrofuran-2-ol as a substrate in these reactions has provided valuable insights into the factors controlling selectivity in zinc-mediated carbon-hydrogen activation processes.

Iridium-Catalyzed Double Carbon-Hydrogen Activation

Iridium PNP pincer complexes have demonstrated remarkable ability to activate multiple carbon-hydrogen bonds in tetrahydrofuran derivatives [12]. The reaction of iridium complexes with (5S)-5-Phenyltetrahydrofuran-2-ol results in the formation of Fischer carbene complexes through α,α-dehydrogenation of the tetrahydrofuran ring [12]. This transformation represents a unique example of double carbon-hydrogen activation occurring at the same carbon center.

The mechanistic studies of these reactions have revealed that olefin dissociation is the rate-determining step in the carbon-hydrogen activation process [12]. The cationic iridium(I) complexes formed in polar solvents undergo facile intermolecular carbon-hydrogen activation due to the lability of the olefin ligand [12]. The isolation of the Fischer carbene complex in good yield demonstrates the synthetic utility of this transformation for accessing unusual organometallic intermediates.

Electrochemical Deconstructive Functionalization

The electrochemical deconstructive functionalization of (5S)-5-Phenyltetrahydrofuran-2-ol derivatives represents a novel approach to carbon-hydrogen functionalization that proceeds through radical intermediates [13]. The reaction involves the anodic oxidation of the phenyl ring to generate aromatic radical cations, which undergo mesolytic cleavage of the benzylic carbon-carbon bond [13]. This process leads to the formation of tetrahydrofuran products through intramolecular cyclization.

The electrochemical method achieves high Faradaic efficiency, indicating that most of the electricity is utilized productively in the transformation [13]. The reaction proceeds through the formation of planar benzylic carbocation intermediates, as evidenced by the racemization observed when starting from enantiomerically pure substrates [13]. This methodology represents a significant advance in the field of electrochemical carbon-hydrogen functionalization, providing access to complex heterocyclic structures under mild conditions.

Comprehensive Analysis of Carbon-Hydrogen Functionalization Methods

Catalyst SystemReaction TypeSubstrate ClassYield (%)SelectivityKey Advantage
Rh2(S-DOSP)4Asymmetric C-H insertionAlkanes/THF85Enantioselective (>90% ee)Broad substrate scope
Iron(III) porphyrinsRing expansionAryl epoxides92Stereoselective (dr >10:1)High catalytic activity
Zinc/dibromocyclopropaneCH-activation additionTHF/propiolates78RegioselectiveMild conditions
Iridium PNP pincerDouble C-H activationTHF α,α-positions88α,α-DisubstitutionDouble activation
Palladium(II)/L-tert-leucineAtroposelective C-H/C-CVinyl cyclopropanes66Atroposelective (>95% ee)C-H/C-C dual activation
Copper(I)/N-hydroxyphthalimideAerobic C-H oxygenationAliphatic C-H bonds75Site-selectiveAerobic conditions
Rhodium carbenoidsCarbenoid insertionTetrahydrofuran82Enantioselective (85% ee)Predictable selectivity
Nickel/P-chiral ligandReductive cyclizationO-alkynones99Enantioselective (>99% ee)Scalable process
Electrochemical oxidationDeconstructive functionalizationAryl alcohols90Stereospecific cyclizationDeconstructive strategy
Vanadium-oxo complexOxidative cyclizationHomoallylic alcohols87Enantioselective (>95% ee)Sequential resolution

Palladium-Catalyzed Dual Carbon-Hydrogen and Carbon-Carbon Activation

The development of palladium-catalyzed atroposelective carbon-hydrogen and carbon-carbon functionalization reactions has provided new strategies for constructing axially chiral compounds [14]. The use of (5S)-5-Phenyltetrahydrofuran-2-ol derivatives in these transformations has revealed the potential for merging carbon-hydrogen and carbon-carbon bond cleavage in a single catalytic process [14]. This methodology represents the first example of palladium-catalyzed dual activation reactions that achieve high levels of atroposelectivity.

The reaction mechanism involves the initial formation of imine intermediates through condensation with transient directing groups, followed by palladium-catalyzed carbon-hydrogen activation [14]. The subsequent carbon-carbon bond cleavage occurs through ring strain release, providing access to complex molecular architectures with excellent enantioselectivity [14]. The application of this methodology to vinyl cyclopropanes and cyclopropanols has demonstrated its broad utility for accessing structurally diverse axially chiral compounds.

Copper-Catalyzed Aerobic Carbon-Hydrogen Oxygenation

The copper-catalyzed aerobic oxygenation of aliphatic carbon-hydrogen bonds has been achieved using N-hydroxyphthalimide as a crucial co-catalyst [14]. The reaction of (5S)-5-Phenyltetrahydrofuran-2-ol derivatives under these conditions proceeds through the formation of phthalimide N-oxyl radicals, which are responsible for the selective oxygenation of carbon-hydrogen bonds [14]. This methodology enables the direct conversion of saturated carbon-hydrogen bonds to carbon-oxygen bonds under mild aerobic conditions.

The mechanism of this transformation involves the oxidation of N-hydroxyphthalimide to the corresponding N-oxyl radical by the copper catalyst in the presence of oxygen [14]. The radical intermediate then abstracts hydrogen atoms from the substrate, initiating a radical chain process that leads to oxygenation [14]. The site-selectivity of this reaction can be controlled through the choice of substrate and reaction conditions, making it a valuable tool for late-stage functionalization of complex molecules.

Transition Metal Carbene and Nitrene Insertion

The use of transition metal carbenes and nitrenes for carbon-hydrogen functionalization has been extensively studied using (5S)-5-Phenyltetrahydrofuran-2-ol as a model substrate [15]. These reactive intermediates can insert into carbon-hydrogen bonds with high selectivity, providing access to complex functionalized products [15]. The carbenoid-induced carbon-hydrogen functionalization reactions can also initiate cascade sequences, leading to the formation of multiple bonds in a single transformation.

The combined carbon-hydrogen activation and Cope rearrangement represents a particularly spectacular example of cascade chemistry involving carbene intermediates [15]. The reaction proceeds through a concerted, ordered transition state that leads to higher stereoselectivity than is typically observed in direct carbon-hydrogen insertion reactions [15]. This methodology has been successfully applied to the enantioselective formal synthesis of complex natural products, demonstrating its synthetic utility.

Radical-Mediated Carbon-Hydrogen Functionalization

The radical-mediated functionalization of carbon-hydrogen bonds in (5S)-5-Phenyltetrahydrofuran-2-ol has been achieved through various approaches, including the use of triethylborane and tert-butyl hydroperoxide [9]. These reactions proceed through the generation of alkyl radicals that can undergo various transformations, including coupling with aldehydes to form carbon-carbon bonds [9]. The hydroxylalkylation of alpha-carbon-hydrogen bonds in tetrahydrofuran derivatives represents a particularly useful application of this methodology.

The radical-mediated processes offer advantages in terms of functional group tolerance and reaction conditions, often proceeding at room temperature or under mild heating [9]. The regioselectivity of these reactions can be controlled through the choice of radical initiator and reaction conditions, making them suitable for selective functionalization of complex substrates [9]. The development of catalytic versions of these reactions continues to be an active area of research in the field of carbon-hydrogen functionalization.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types